molecular formula C8H5ClN2O B106583 6-Chloro-4-hydroxyquinazoline CAS No. 16064-14-5

6-Chloro-4-hydroxyquinazoline

Cat. No. B106583
CAS RN: 16064-14-5
M. Wt: 180.59 g/mol
InChI Key: GOBVWEUSCRFCPB-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxyquinazoline is a heterocyclic organic compound . It has a molecular weight of 180.59 and a molecular formula of C8H5N2OCl . It is used for experimental and research purposes .


Synthesis Analysis

Quinazoline derivatives, including 6-Chloro-4-hydroxyquinazoline, have been synthesized using various methods. These methods are categorized into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Quinazoline derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-hydroxyquinazoline consists of a quinazoline core with a chlorine atom at the 6th position and a hydroxyl group at the 4th position .


Chemical Reactions Analysis

Quinazoline derivatives, including 6-Chloro-4-hydroxyquinazoline, have been used in the synthesis of various biologically significant and pharmacologically utilized molecules . Oxidation of quinazoline in dilute aqueous acid with two equivalents of hydrogen peroxide at room temperature gave 3,4-dihydro-4-oxo quinazoline .


Physical And Chemical Properties Analysis

6-Chloro-4-hydroxyquinazoline has a molecular weight of 180.59 and a molecular formula of C8H5N2OCl . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Cancer Research: PARP Inhibition

6-Chloro-4-hydroxyquinazoline: derivatives have been studied for their potential as PARP inhibitors . PARP, or Poly (ADP-ribose) polymerase, plays a crucial role in DNA repair and cell apoptosis. Inhibitors targeting PARP can prevent the repair of DNA damage in cancer cells, leading to cell death . Novel derivatives of 6-Chloro-4-hydroxyquinazoline have shown promise in enhancing sensitivity in primary PARPi-resistant cells, suggesting potential applications in overcoming drug resistance in cancer therapy .

Antitumor Activity

Derivatives of 6-Chloro-4-hydroxyquinazoline have been synthesized to test their cytotoxicity against various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis and inhibit tumor growth in vivo, making them candidates for further antitumor studies .

Mechanistic Studies

The mechanistic action of 6-Chloro-4-hydroxyquinazoline derivatives involves the stimulation of intracellular ROS (Reactive Oxygen Species) and depolarization of the mitochondrial membrane. This leads to increased apoptosis in cancer cells, providing a pathway for the development of new anticancer drugs .

Drug Resistance Research

Research into 6-Chloro-4-hydroxyquinazoline derivatives has also focused on their ability to overcome primary drug resistance. By enhancing the cytotoxicity in PARPi-resistant cell lines, these compounds offer a new approach to treat cancers that have developed resistance to standard therapies .

Molecular Docking and Dynamics

In silico studies, including molecular docking and dynamics simulations, have been conducted to understand the interaction between 6-Chloro-4-hydroxyquinazoline derivatives and their biological targets. These studies help in predicting the efficacy of these compounds and guiding the design of more potent inhibitors .

Enzyme Inhibition

Beyond cancer research, 6-Chloro-4-hydroxyquinazoline derivatives have shown potential as enzyme inhibitors. For instance, certain derivatives have exhibited inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, which could have implications for treating diseases like diabetes .

Safety and Toxicology Studies

An essential aspect of drug development is assessing the safety profile of new compounds. Acute toxicity studies of 6-Chloro-4-hydroxyquinazoline derivatives have confirmed their safety at certain doses, which is promising for their potential therapeutic use .

Safety And Hazards

The safety data sheet for 6-Chloro-4-hydroxyquinazoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

Future Directions

Research on 4-Hydroxyquinazoline derivatives has shown potential in overcoming resistance in primary PARPi-resistant cells . This suggests that 6-Chloro-4-hydroxyquinazoline and its derivatives could have potential applications in the treatment of diseases such as cancer .

properties

IUPAC Name

6-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBVWEUSCRFCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 63206

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Hao, F Zhao, H Song, J Guo, X Li… - Journal of Medicinal …, 2018 - ACS Publications
Herein, we report the discovery and characterization of a novel class of PAK4 inhibitors with a quinazoline scaffold. Based on the shape and chemical composition of the ATP-binding …
Number of citations: 49 pubs.acs.org
NB Chapman, GM Gibson, FG Mann - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… chim., 1911, 9, 606) gave methyl 5-chloroanthranilate (as 111; R’ = C1, R” = H) which readily condensed with formamide to give 6-chloro-4-hydroxyquinazoline (IV; R = C1, R” = H) and …
Number of citations: 22 pubs.rsc.org
SV Pansare, EK Paul - Synthesis, 2013 - thieme-connect.com
… Since the bromoketone obtained from 13 can be converted into (+)-halofuginone by coupling with 7-bromo-6-chloro-4-hydroxyquinazoline,[3a] the present study also constitutes a …
Number of citations: 17 www.thieme-connect.com
NP McLaughlin, P Evans - The Journal of organic chemistry, 2010 - ACS Publications
The asymmetric dihydroxylation of amino-functionalized vinyl sulfone 19 has been used for the 3-step preparation of 3-hydroxylpiperidine 24 in 86% enantiomeric excess. This …
Number of citations: 93 pubs.acs.org
RS Perali, A Bandi - Tetrahedron Letters, 2020 - Elsevier
… On the other hand, the substitution of the α- bromo ketones 18a and 18b with 7-bromo-6-chloro-4-hydroxyquinazoline provided the protected (+)-halofuginone derivatives 20a and 20b. …
Number of citations: 4 www.sciencedirect.com

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